molecular formula C12H14O4 B2675133 Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate CAS No. 86109-34-4

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate

Cat. No.: B2675133
CAS No.: 86109-34-4
M. Wt: 222.24
InChI Key: KKCHBAKJRXLXAS-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and an oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate typically involves multiple steps. One common method includes the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropanoate.

    Reduction: 3-(4-Methoxyphenyl)-2-methyl-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)-2-methyl-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-methoxyphenyl)-2-ethyl-3-oxopropanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group can influence its solubility and interaction with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHBAKJRXLXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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